Methallyl phenyl ether
Overview
Description
Methallyl phenyl ether is an organic compound with the molecular formula C10H12O . It is used in various laboratory chemical processes .
Synthesis Analysis
The synthesis of ethers like Methallyl phenyl ether can be achieved through the Williamson synthesis of ethers. This involves the reaction of an alkyl halide with an alkoxide ion .Molecular Structure Analysis
Methallyl phenyl ether has a molecular weight of 148.202 Da . The molecule consists of an ether group (an oxygen atom connected to two carbon atoms) and a phenyl group (a cyclic group of atoms with the formula C6H5). The ether group is connected to the phenyl group via an oxygen atom .Chemical Reactions Analysis
Ethers, including Methallyl phenyl ether, can undergo a variety of reactions. One common reaction is the acidic cleavage of ethers, which can occur in the presence of strong acids like HBr or HI . This reaction results in the formation of an alcohol and an alkyl halide . Other reactions include the Claisen rearrangement, which involves the thermal rearrangement of allyl vinyl ethers .Physical And Chemical Properties Analysis
Methallyl phenyl ether is a clear, colorless liquid . It has a density of 0.9±0.1 g/cm3, a boiling point of 175.5±0.0 °C at 760 mmHg, and a vapor pressure of 1.5±0.3 mmHg at 25°C .Scientific Research Applications
Silylation of Alcohols
Methallylsilanes, closely related to Methallyl phenyl ether, have been utilized efficiently in the silylation of alcohols when catalyzed by Sc(OTf)3. This method presents a novel and efficient approach for producing alkyl silyl ethers, which are valuable in synthetic chemistry for protection and derivatization of alcohols. The use of microencapsulated Sc(OTf)3 further enhances yields and simplifies the work-up process, demonstrating the compound's utility in improving synthetic methodologies (Suzuki, Watahiki, & Oriyama, 2000).
Synthesis and Surface Functionalization
In the synthesis and surface modification of aliphatic polyether dendrons, Methallyl dichloride, a compound similar in reactivity to Methallyl phenyl ether, serves as a monomeric building block. This highlights the role of methallyl groups in creating dendrimers with tailored solubility properties and well-defined surfaces, showcasing the compound's significance in the development of advanced materials with potential applications in drug delivery and nanotechnology (Grayson & Fréchet, 2000).
Pervaporation Process Enhancement
Modified poly(phenylene oxide) membranes, incorporating methallyl groups, exhibit improved performance in the pervaporation separation of methanol from methyl tert-butyl ether solutions. This application signifies the compound's importance in enhancing separation technologies, which are crucial in chemical processing and environmental remediation efforts (Doghieri, Nardella, Sarti, & Valentini, 1994).
Mechanism of Action
Target of Action
Methallyl phenyl ether is a chemical compound with the formula C₁₀H₁₂O . It’s important to note that the targets can vary depending on the context of use, such as in a biological system or in a chemical reaction.
Mode of Action
Ethers in general are known to undergo reactions such as the claisen rearrangement . In this reaction, allyl vinyl ethers thermally rearrange to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers .
Biochemical Pathways
This rearrangement is part of a broader class of reactions called sigmatropic rearrangements . Claisen rearrangements are rare in biological chemistry .
Pharmacokinetics
Ethers in general are known to undergo reactions such as the claisen rearrangement . The reaction conditions, such as temperature, can influence the rate and extent of these reactions .
Result of Action
Ethers can undergo reactions such as the claisen rearrangement, which results in the formation of β-aryl allyl ethers . This rearrangement initially produces a non-aromatic intermediate, which quickly undergoes a proton shift to reform the aromatic ring in the product .
Action Environment
The action of Methallyl phenyl ether can be influenced by various environmental factors. For instance, the Claisen rearrangement of ethers is a thermal reaction, and thus the temperature can significantly influence the reaction rate and product distribution . Additionally, the presence of other substances, such as strong acids or bases, can also affect the reactions of ethers .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methylprop-2-enoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECDNXOCIPRJNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206948 | |
Record name | (2-Methylallyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5820-22-4 | |
Record name | [(2-Methyl-2-propen-1-yl)oxy]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5820-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methylallyloxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005820224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methallyl phenyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Methylallyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methylallyloxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.904 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methallyl phenyl ether | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJF95CK6LG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.